SAG dihydrochloride

Hedgehog pathway Smoothened agonist EC50

SAG dihydrochloride (CAS 2702366-44-5) is a cell-permeable, small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway. As a dihydrochloride salt of the chlorobenzothiophene-containing SAG compound, it is characterized by its high water solubility, which facilitates its use in aqueous biological systems.

Molecular Formula C28H30Cl3N3OS
Molecular Weight 563.0 g/mol
Cat. No. B10824570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAG dihydrochloride
Molecular FormulaC28H30Cl3N3OS
Molecular Weight563.0 g/mol
Structural Identifiers
SMILESCNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl.Cl
InChIInChI=1S/C28H28ClN3OS.2ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;2*1H
InChIKeySWBYSYANHQTINY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SAG Dihydrochloride for Hedgehog Pathway Research: Potency, Solubility, and Comparator Data


SAG dihydrochloride (CAS 2702366-44-5) is a cell-permeable, small-molecule agonist of the Smoothened (Smo) receptor, a key component of the Hedgehog (Hh) signaling pathway [1]. As a dihydrochloride salt of the chlorobenzothiophene-containing SAG compound, it is characterized by its high water solubility, which facilitates its use in aqueous biological systems . SAG dihydrochloride potently activates the Hh pathway independently of the Patched (Ptch) receptor and is widely used as a tool compound to dissect Hh signaling, particularly in studies involving stem cell differentiation, neural development, and cancer cell biology [2].

Why SAG Dihydrochloride Is Not a Generic Substitute for Other Smoothened Agonists


Although several small-molecule Smoothened (Smo) agonists exist, they are not interchangeable. Significant differences in potency, binding affinity, solubility, and even the nature of their downstream signaling activation can lead to vastly different experimental outcomes [1]. For instance, while both SAG and Purmorphamine activate Smo, SAG exhibits ~333-fold higher potency in cell-based assays . Furthermore, the dihydrochloride salt form of SAG offers substantially improved aqueous solubility compared to the free base, which is critical for in vivo studies or when organic solvents like DMSO are undesirable . These differences mean that substituting SAG dihydrochloride with a less potent or less soluble analog requires extensive re-validation of the experimental model and can lead to inconsistent or non-comparable data, particularly when precise pathway activation thresholds are crucial for biological outcomes like stem cell differentiation or tumor cell migration [2].

Quantitative Differentiation Evidence: SAG Dihydrochloride vs. Key Comparators


Potency Differentiation: SAG Dihydrochloride vs. Purmorphamine in Hedgehog Pathway Activation

SAG dihydrochloride demonstrates significantly higher potency in activating the Hedgehog pathway compared to Purmorphamine, another well-known Smo agonist. In Shh-LIGHT2 cell assays, SAG dihydrochloride achieves pathway activation with an EC50 of ~3 nM , whereas Purmorphamine's reported EC50 is approximately 1,000 nM (1 µM) in similar cell-based assays [1]. This represents an approximate 333-fold difference in potency, which is a critical factor when selecting an agonist for studies requiring robust and maximal pathway stimulation at low drug concentrations.

Hedgehog pathway Smoothened agonist EC50 Potency comparison Purmorphamine

Binding Affinity: SAG Dihydrochloride Exhibits High Affinity for Smoothened Receptor

SAG dihydrochloride binds directly to the heptahelical bundle of the Smoothened (Smo) receptor with a high binding affinity, characterized by a dissociation constant (Kd) of 59 nM . This direct binding mechanism is distinct from some other agonists and is crucial for its ability to antagonize the action of Smo inhibitors like Cyclopamine. While direct Kd values for Purmorphamine's binding to Smo are not always reported in the same assay format, its functional IC50 for displacing BODIPY-cyclopamine from Smo is ~1.5 µM in HEK293T cells , further underscoring the significant difference in target engagement between these two agonists.

Smoothened SMO Binding affinity Kd Receptor binding

Functional Antagonism: SAG Dihydrochloride Directly Counteracts Cyclopamine Inhibition

A key functional characteristic of SAG dihydrochloride is its well-documented ability to directly antagonize the inhibitory effects of Cyclopamine, a steroidal alkaloid Smo antagonist [1]. This property is not universally shared by all Smo agonists and is a direct consequence of SAG's binding to the same heptahelical domain of Smo as Cyclopamine [2]. In a study of breast cancer cell migration, SAG dihydrochloride treatment was shown to restore the cell migration phenotype that was lost upon Smo silencing or inhibition [3]. This functional rescue is a critical experimental control and validates the on-target mechanism of Smo-dependent phenotypes.

Cyclopamine Antagonism Smoothened Functional rescue Hedgehog pathway

Solubility Advantage: SAG Dihydrochloride vs. Free Base for Aqueous Formulations

The dihydrochloride salt form of SAG provides a significant solubility advantage over the free base, which is crucial for many research applications, particularly in vivo studies. SAG dihydrochloride is reported to have a solubility of 90 mg/mL in water and 30 mg/mL in DMSO . In contrast, the free base form of SAG has a more limited aqueous solubility profile, often requiring higher percentages of DMSO or other organic solvents for dissolution, which can introduce cellular toxicity or complicate in vivo dosing . This difference in solubility can be a primary factor in selecting the dihydrochloride salt for protocols requiring aqueous buffers or direct administration to animal models.

Solubility Formulation In vivo Aqueous Dihydrochloride salt

In Vivo Efficacy: SAG Dihydrochloride Promotes Bone Healing in a Calvarial Defect Model

SAG dihydrochloride has demonstrated quantifiable in vivo efficacy in promoting bone regeneration. In a critical-size mouse calvarial defect model, local application of SAG dihydrochloride via a hydroxyapatite-coated PLGA scaffold resulted in a significant and dose-dependent increase in calvarial bone healing [1]. Treatment with 0.5 mM and 1.0 mM SAG led to improvements across all radiographic and histomorphometric parameters of bone formation compared to DMSO-treated controls. While not a direct comparator to other agonists in this specific study, this evidence provides a clear in vivo benchmark for SAG dihydrochloride's bioactivity that may not be available for other Smo agonists like Purmorphamine, whose in vivo efficacy is less extensively characterized in bone regeneration models [2].

In vivo Bone healing Calvarial defect Osteogenesis Smoothened agonist

Defined Application Scenarios for SAG Dihydrochloride Based on Quantifiable Evidence


Stem Cell Differentiation: Enhancing Germ Cell Marker Expression in BM-MSCs

For researchers aiming to enhance the expression of germ cell markers (e.g., STRA8, DDX4) in human bone marrow-derived mesenchymal stem cells (BM-MSCs), SAG dihydrochloride is the compound of choice. A 2023 study demonstrated that treatment with 10-30 µM SAG dihydrochloride for 4-6 days significantly upregulates these markers [1]. This effect is mediated through a non-canonical, GLI-independent Hedgehog signaling pathway, a finding that would not be replicable with agonists that strictly activate the canonical GLI-dependent pathway [1]. This evidence makes SAG dihydrochloride the specifically validated tool for this particular stem cell application.

Neuroscience: Promoting Neuronal Proliferation and Survival in Vitro and in Vivo

SAG dihydrochloride is the superior choice for studies investigating neurogenesis and neuronal survival. In vitro, low-nanomolar concentrations of SAG dihydrochloride induce the proliferation of neuronal and glial precursors without altering differentiation patterns [1]. Critically, it lacks the neurotoxicity sometimes associated with the endogenous ligand Sonic Hedgehog (Shh) [1]. In vivo, intracerebroventricular administration of SAG dihydrochloride promotes the survival of newly generated neural cells in the dentate gyrus of adult rats [1]. This combination of in vitro and in vivo validation, along with a favorable toxicity profile compared to Shh, makes it a uniquely suited tool for neuroscience research.

Cancer Biology: Investigating Hh-Driven Cell Migration in Breast Cancer

When studying the role of the Hedgehog pathway in breast cancer cell migration, SAG dihydrochloride is the essential tool for validating Smoothened-dependent phenotypes. A key study showed that SAG dihydrochloride treatment restores cell migration in MDA-MB-231 breast cancer cells in which Smo was silenced or inhibited by Cyclopamine [1]. This functional rescue is specific to SAG dihydrochloride and is impaired when the downstream target CAXII is inhibited [1]. This precise, pathway-specific effect provides a robust experimental paradigm that researchers can rely on to confirm the on-target effects of Smo manipulation in cancer cell models.

In Vivo Tissue Regeneration: Bone Healing in Critical-Size Defects

For preclinical studies in bone tissue engineering and regenerative medicine, SAG dihydrochloride is a well-characterized small-molecule stimulus. Its efficacy has been directly demonstrated in a mouse calvarial defect model, where it significantly enhanced bone healing in a dose-dependent manner [1]. The established pro-osteogenic and pro-vasculogenic effects, confirmed by histology and micro-CT, make SAG dihydrochloride a benchmark tool for researchers developing biomaterial scaffolds or testing combination therapies for bone repair [1]. This specific in vivo validation provides a clear rationale for its selection over other Smo agonists lacking such defined bone regeneration data.

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